molecular formula C8H8ClNO2 B2713010 2-(5-Chloro-2-methylpyridin-3-yl)acetic acid CAS No. 1261562-96-2

2-(5-Chloro-2-methylpyridin-3-yl)acetic acid

Cat. No.: B2713010
CAS No.: 1261562-96-2
M. Wt: 185.61
InChI Key: AJZUVAXMOBBCJO-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylpyridin-3-yl)acetic acid ( 1261562-96-2) is a pyridine-based building block of significant interest in medicinal chemistry and drug discovery. This compound features a chloromethylpyridine scaffold linked to an acetic acid moiety, making it a versatile intermediate for the synthesis of more complex molecules. Its molecular formula is C 8 H 8 ClNO 2 and it has a molecular weight of 185.61 g/mol . The core pyridin-3-yl acetic acid structure is a recognized pharmacophore in the development of novel therapeutic agents. Scientific literature indicates that derivatives of pyridin-3-yl acetic acid have been explored as inhibitors of human immunodeficiency virus (HIV) replication, showcasing the value of this chemical scaffold in antiviral research . Furthermore, structurally related chloropyridinyl and pyridinyl acetic acid compounds are frequently employed in the exploration of structure-activity relationships (SAR) for various biological targets, including antiparasitic agents and non-covalent protease inhibitors . Researchers utilize this chemical as a key starting material to develop potential treatments for conditions such as cryptosporidiosis, a severe diarrheal disease , and other infectious diseases. The acetic acid functional group provides a convenient handle for further synthetic modification, typically via amide bond formation or esterification, allowing for the creation of extensive compound libraries for biological screening. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-chloro-2-methylpyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-6(3-8(11)12)2-7(9)4-10-5/h2,4H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZUVAXMOBBCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261562-96-2
Record name 2-(5-chloro-2-methylpyridin-3-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methylpyridin-3-yl)acetic acid typically involves the chlorination of 2-methylpyridine followed by the introduction of the acetic acid group. One common method includes:

    Chlorination: 2-Methylpyridine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5th position.

    Acetic Acid Introduction: The chlorinated intermediate is then reacted with a suitable acetic acid derivative, such as acetic anhydride or acetyl chloride, under acidic or basic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(5-Chloro-2-methylpyridin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its binding affinity and reactivity. The acetic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table lists key structural analogues identified through cheminformatics analysis, ranked by similarity scores (0–1 scale, where 1 indicates identical structures):

Compound Name CAS Number Molecular Formula Substituent Positions on Pyridine Ring Similarity Score
2-(5-Chloro-2-methylpyridin-3-yl)acetic acid 1000522-43-9 C₈H₈ClNO₂ 5-Cl, 2-CH₃, 3-CH₂COOH 1.00 (Reference)
5-Chloro-2-methyl-3-pyridinecarboxylic acid 1092286-30-0 C₇H₆ClNO₂ 5-Cl, 2-CH₃, 3-COOH 0.86
2-(4-Chloropyridin-2-yl)acetic acid HCl 1688656-71-4 C₇H₇Cl₂NO₂ 4-Cl, 2-CH₂COOH 0.85
5-Chloro-3-methylpyridine-2-carboxylic acid 886365-46-4 C₇H₆ClNO₂ 5-Cl, 3-CH₃, 2-COOH 0.80
2-(5-Methylpyridin-2-yl)acetic acid HCl 1201194-56-0 C₈H₁₀ClNO₂ 5-CH₃, 2-CH₂COOH 0.79

Key Observations :

  • Positional Isomerism : The position of substituents significantly impacts physicochemical properties. For example, 5-chloro-2-methyl-3-pyridinecarboxylic acid (similarity 0.86) replaces the acetic acid side chain with a carboxylic acid directly attached to the pyridine ring, reducing conformational flexibility compared to the reference compound .
  • Chlorine vs. Methyl Substitution : 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride (similarity 0.85) lacks a methyl group, which may reduce steric hindrance and alter binding affinity in biological systems .

Physicochemical and Crystallographic Properties

Table 2: Comparative Crystallographic Data
Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Patterns Reference
2-(2-Methoxyphenyl)acetic acid P1̄ a=5.92, b=7.45, c=10.56; α=72.2, β=79.7, γ=85.7 O–H⋯O dimer formation
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid P1 a=9.13, b=9.53, c=10.56; α=72.2, β=79.7, γ=85.7 O–H⋯O and C–H⋯π interactions

Key Findings :

  • Hydrogen Bonding : Carboxylic acid groups in analogues (e.g., 2-(2-methoxyphenyl)acetic acid) form robust O–H⋯O dimers, stabilizing crystal lattices . This suggests that this compound likely exhibits similar intermolecular interactions, influencing melting points and solubility.
  • Crystal Packing : Steric effects from methyl or chloro substituents may disrupt planar stacking, as seen in 5-chloro-3-methylpyridine-2-carboxylic acid (reduced symmetry compared to unsubstituted derivatives) .

Biological Activity

2-(5-Chloro-2-methylpyridin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a methyl group, along with an acetic acid moiety. This specific arrangement influences its biological activity through various mechanisms.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The chloro and methyl groups on the pyridine ring enhance its binding affinity to various enzymes and receptors, modulating their activity. The acetic acid portion can participate in hydrogen bonding, further influencing the compound's reactivity and overall biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its effectiveness against bacterial strains, the compound demonstrated significant inhibitory effects, suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has been explored for its anti-inflammatory effects. It has been shown to reduce inflammation in various models, making it a candidate for further development in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-(6-Chloro-5-methylpyridin-3-yl)acetic acidStructureModerate antimicrobial activity
5-Amino-2-chloro-3-methylpyridineStructureAntiviral properties

The unique positioning of the chloro and methyl groups in this compound confers distinct chemical and biological properties compared to these analogs.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used as controls.
  • Anti-inflammatory Effects : In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential mechanism for its use in treating inflammatory conditions .
  • Pharmaceutical Development : The compound has been investigated as a precursor for synthesizing novel pharmaceutical agents aimed at treating infections and inflammatory diseases. Its structural characteristics make it a valuable building block in drug design .

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